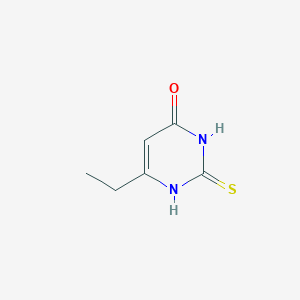

6-Ethyl-4-hydroxy-2-mercaptopyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-5(9)8-6(10)7-4/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDSLQYKIOAKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369651 | |

| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-83-6 | |

| Record name | 53939-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biginelli Reaction for the Synthesis of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine, a derivative of 2-thiouracil, through a reaction analogous to the classical Biginelli condensation. This document details the synthetic protocol, underlying mechanism, and the significant biological context of this class of compounds, with a focus on their application in medicinal chemistry.

Introduction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot cyclocondensation reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. This multicomponent reaction has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its products, including antiviral, antibacterial, and anticancer properties.

A key variation of this reaction involves the use of thiourea in place of urea, leading to the formation of dihydropyrimidinethiones, which can exist in tautomeric forms such as 2-mercaptopyrimidines. The target compound of this guide, this compound (also known as 6-ethyl-2-thiouracil), is a member of this class. 6-substituted-2-thiouracil derivatives are of particular interest due to their well-documented antithyroid activity. They act as inhibitors of the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones. This makes them valuable scaffolds in the development of drugs for the treatment of hyperthyroidism.

This guide will focus on the most established synthetic route to this compound, which involves the base-catalyzed condensation of ethyl 3-oxopentanoate and thiourea.

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through a base-catalyzed cyclocondensation reaction. While not a classic Biginelli reaction in terms of the three components (as there is no aldehyde), it follows a similar mechanistic principle of condensation and cyclization.

The proposed reaction mechanism involves the following key steps:

-

Enolate Formation: In the presence of a base, such as sodium ethoxide, the β-ketoester (ethyl 3-oxopentanoate) is deprotonated to form an enolate ion.

-

Nucleophilic Addition: The thiourea acts as a nucleophile, attacking the ester carbonyl of the β-ketoester.

-

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of ethanol and water to form the stable pyrimidine ring.

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is adapted from the established synthesis of 6-substituted-2-thiouracils.[1][2][3]

Materials:

-

Ethyl 3-oxopentanoate

-

Thiourea

-

Sodium metal

-

Absolute Ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

pH meter or pH paper

-

Melting point apparatus

-

Spectroscopic instrumentation (FTIR, NMR, Mass Spectrometry)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a specific molar equivalent of sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be performed with caution.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add equimolar amounts of ethyl 3-oxopentanoate and thiourea.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for a specified period (typically several hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then typically removed under reduced pressure.

-

Precipitation: The residue is dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to precipitate the product.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., aqueous ethanol) can be performed for further purification.

Characterization:

The final product, this compound, should be characterized using standard analytical techniques:

-

Melting Point: Determination of the melting point to assess purity.

-

FTIR Spectroscopy: To identify characteristic functional groups such as N-H, C=O, C=S, and C=C stretching vibrations.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Quantitative Data

| Compound | β-Ketoester | Base | Solvent | Yield (%) | Reference |

| 6-iso-Propyl-2-thiouracil | Ethyl 4-methyl-3-oxopentanoate | Sodium Ethoxide | Ethanol | High (not specified) | [3] |

| 6-Ethyluracil | Ethyl 3-oxopentanoate | Sodium Ethoxide | Ethanol | Not specified | (Adapted from[3]) |

Biological Activity and Signaling Pathways

Derivatives of 2-thiouracil are well-known for their antithyroid activity. The primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

By inhibiting TPO, 6-alkyl-2-thiouracils effectively reduce the production of thyroid hormones, making them therapeutic agents for hyperthyroidism. The 6-alkyl substituent, such as the ethyl group in the target compound, is known to influence the potency of TPO inhibition.

References

An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (CAS 53939-83-6), also known as 6-ethyl-2-thiouracil. Given the limited availability of specific experimental data for this particular derivative, this guide incorporates data from the closely related and well-studied analogues, 6-propyl-2-thiouracil and 6-methyl-2-thiouracil, to provide a thorough understanding of this class of compounds. The information is intended to support research, development, and application of this molecule in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the thiouracil family. These compounds are known for their biological activities, most notably as antithyroid agents. The physicochemical properties of these molecules are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physical and Chemical Properties of this compound and Related Analogues

| Property | This compound | 6-Propyl-2-thiouracil | 6-Methyl-2-thiouracil |

| CAS Number | 53939-83-6[1] | 51-52-5[2] | 56-04-2[3] |

| Molecular Formula | C6H8N2OS[1] | C7H10N2OS[2] | C5H6N2OS[3] |

| Molecular Weight | 156.21 g/mol [1] | 170.23 g/mol [2] | 142.18 g/mol [3] |

| Appearance | Solid[1] | White to almost white powder/crystal | White crystalline powder[3] |

| Melting Point | No data available | 218-221 °C[2] | >300 °C (decomposes) |

| Solubility in Water | No data available | 1.1 mg/mL at 20 °C[2] | Sparingly soluble |

| Solubility in Organic Solvents | No data available | Soluble in 1 N NaOH (50 mg/mL), alcohol (16 mg/mL), acetone (16 mg/mL); Insoluble in ether, chloroform, benzene.[2] | Soluble in alkaline solutions |

| pKa | No data available | Data not readily available | Data not readily available |

| UV λmax (in Methanol) | No data available | 214 nm, 275 nm[2] | Data not readily available |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra for the ethyl derivative are not widely published, the expected spectral characteristics can be inferred from its structure and data from related compounds.

Table 2: Expected and Representative Spectral Data for 6-Alkyl-2-thiouracils

| Technique | Expected Features for this compound | Representative Data from Analogues (e.g., 6-propyl-2-thiouracil) |

| ¹H NMR | Signals for the ethyl group (triplet and quartet), a singlet for the vinyl proton on the pyrimidine ring, and broad signals for the N-H protons. | For 6-propyl-2-thiouracil in DMSO-d6: Signals corresponding to the propyl group protons, a vinyl proton, and two N-H protons are observed.[4] |

| ¹³C NMR | Resonances for the ethyl group carbons, and four distinct signals for the pyrimidine ring carbons, including the C=O and C=S carbons. | For 6-tret-Butyl-2-thiouracil in DMSO-d6: δ (ppm) 27.77 (CH3), 34.94 (CMe3), 100.98 (C5), 161.63 (C=O), 163.80 (C6), 176.95 (C=S).[5] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), C=C stretching, and C=S stretching (around 1100-1200 cm⁻¹). | For related pyrimidine derivatives, characteristic peaks for C=O, C=N, C=S, and N-H bonds are reported. |

| Mass Spectrometry | A molecular ion peak [M]+ corresponding to its molecular weight (156.21). | For a related dihydropyrimidinone (C14H16N2O2S), the MS (m/z) is 276 (M+).[6] |

Synthesis and Reactivity

Synthesis

The synthesis of 6-alkyl-2-thiouracils is typically achieved through the condensation of a β-ketoester with thiourea in the presence of a base, such as sodium ethoxide.[2][5] For this compound, the precursor would be ethyl 3-oxopentanoate.

Reactivity

The chemical reactivity of this compound is characterized by the functional groups present in its structure: the thiourea moiety, the enolic hydroxyl group, and the pyrimidine ring.

-

Tautomerism: It exists in tautomeric forms, primarily the keto-thione and the enol-thiol forms.[7]

-

Acidity: The N-H protons are acidic and can be deprotonated by bases to form salts, which enhances its solubility in aqueous alkaline solutions.[2]

-

Alkylation: The sulfur atom is nucleophilic and can be alkylated.

-

Stability: 2-thiouracil is generally stable under normal conditions but can be sensitive to light, air, and moisture.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol is adapted from the known synthesis of 6-substituted-2-thiouracils.[5]

-

Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add thiourea followed by the dropwise addition of ethyl 3-oxopentanoate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and reduce the volume of ethanol under vacuum.

-

Precipitation: Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to obtain the pure this compound.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration.

Mechanism of Action and Signaling Pathways

This compound, like other thiouracils, is expected to act as an antithyroid agent by inhibiting key enzymes in the synthesis and activation of thyroid hormones.

Inhibition of Thyroid Peroxidase (TPO)

Thyroid peroxidase is a crucial enzyme that catalyzes the oxidation of iodide and the iodination of tyrosine residues on thyroglobulin, which are essential steps in the synthesis of thyroid hormones T3 and T4.[9][10] Thiouracils irreversibly inhibit TPO by acting as substrates for the enzyme, leading to the formation of an inactive complex.[11][12]

Caption: Inhibition of Thyroid Peroxidase (TPO) by 6-Ethyl-2-thiouracil.

Inhibition of Iodothyronine Deiodinases

Iodothyronine deiodinases are enzymes that convert the prohormone thyroxine (T4) into the active hormone triiodothyronine (T3) by removing an iodine atom. Thiouracil derivatives, particularly 6-propyl-2-thiouracil, are known inhibitors of type 1 deiodinase (D1).[13] This inhibition occurs through the formation of a selenenyl-sulfide adduct with the selenocysteine residue in the active site of the enzyme.[14]

Caption: Inhibition of Iodothyronine Deiodinase by 6-Ethyl-2-thiouracil.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]

- 3. 6-甲基-2-硫脲嘧啶 - 4-羟基-2-巯基-6-甲基嘧啶, MZU [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. jppres.com [jppres.com]

- 6. rsc.org [rsc.org]

- 7. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of inhibition of iodothyronine-5'-deiodinase by thioureylenes and sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine (CAS 53939-83-6), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally determined data for this specific molecule, this guide integrates established knowledge of related pyrimidine derivatives with computational predictions to offer a robust resource for researchers.

Molecular Structure and Tautomerism

This compound possesses a pyrimidine core, which is a fundamental scaffold in numerous biologically active molecules, including nucleic acids. The substituents—an ethyl group at position 6, a hydroxyl group at position 4, and a mercapto group at position 2—confer specific physicochemical characteristics that are crucial for its behavior in biological systems and for its synthesis and handling in a laboratory setting.

A critical aspect of the chemistry of 4-hydroxy-2-mercaptopyrimidines is the existence of tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, several tautomeric forms are possible due to the presence of the hydroxyl and mercapto groups. The predominant tautomeric forms in different environments (gas phase, solution, solid state) will dictate the compound's reactivity, polarity, and spectroscopic signature.

The primary tautomeric equilibria to consider are the keto-enol tautomerism of the 4-hydroxy group and the thione-thiol tautomerism of the 2-mercapto group. In solution, polar solvents and self-association tend to favor the thione form.[1] Conversely, in dilute solutions of nonpolar solvents, the thiol form is more likely to predominate.[1] The stability of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature.[1][2]

Caption: Tautomeric equilibria of this compound.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide valuable estimates of the physical properties of this compound. These predictions are based on its chemical structure and are benchmarked against databases of known compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₈N₂OS | Confirmed by supplier data.[3] |

| Molecular Weight | 156.21 g/mol | Calculated from the molecular formula. |

| Melting Point | >300 °C | Based on data for the related compound 4-amino-6-hydroxy-2-mercaptopyrimidine, which has a high melting point due to strong intermolecular hydrogen bonding. |

| Boiling Point | Not available | Likely to decompose at high temperatures before boiling. |

| Solubility | Sparingly soluble in water; soluble in DMSO and methanol. | Predicted based on the properties of similar pyrimidine derivatives. The presence of both polar (hydroxyl, amide, thione) and nonpolar (ethyl) groups suggests amphiphilic character. |

| pKa | ~7.5 - 8.5 | Estimated based on the acidic protons of the hydroxyl and thiol/thione groups. The exact value is highly dependent on the predominant tautomeric form. |

| LogP | ~1.5 | The octanol-water partition coefficient is a measure of lipophilicity. This predicted value suggests moderate lipophilicity, which is often desirable for drug candidates. |

Justification for Predictions: The high melting point prediction is based on the extensive hydrogen bonding capabilities of the pyrimidine ring, the hydroxyl group, and the thione/thiol group, leading to a stable crystal lattice. The solubility profile is inferred from related compounds like 6-amino-5(2,2-diethoxyethyl)-4-hydroxy-2-mercaptopyrimidine, which is soluble in DMSO and methanol. The pKa and LogP are estimated based on the contributions of the individual functional groups and the overall structure.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the pyrimidine ring.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.2 ppm | Triplet | 3H | -CH₃ of the ethyl group |

| ~2.5 ppm | Quartet | 2H | -CH₂- of the ethyl group |

| ~5.5 - 6.0 ppm | Singlet | 1H | C₅-H of the pyrimidine ring |

| ~10 - 12 ppm | Broad Singlet | 1H | N-H or O-H proton |

| ~11 - 13 ppm | Broad Singlet | 1H | N-H or S-H proton |

Rationale: The chemical shifts and multiplicities are predicted based on standard values for similar functional groups. The broad singlets for the N-H, O-H, and S-H protons are due to proton exchange and will likely be exchangeable with D₂O. The exact chemical shifts of these exchangeable protons are highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) | Assignment |

| ~10 - 15 ppm | -CH₃ of the ethyl group |

| ~25 - 30 ppm | -CH₂- of the ethyl group |

| ~100 - 110 ppm | C₅ of the pyrimidine ring |

| ~150 - 160 ppm | C₆ of the pyrimidine ring |

| ~160 - 170 ppm | C₄ of the pyrimidine ring (C=O in keto tautomer) |

| ~175 - 185 ppm | C₂ of the pyrimidine ring (C=S in thione tautomer) |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | O-H and N-H stretching vibrations |

| 2900 - 3000 | Medium | C-H stretching of the ethyl group |

| ~2550 | Weak | S-H stretching (if thiol tautomer is present) |

| 1650 - 1700 | Strong | C=O stretching (in keto tautomer) |

| 1550 - 1620 | Strong | C=C and C=N stretching of the pyrimidine ring |

| 1100 - 1200 | Strong | C=S stretching (in thione tautomer) |

Experimental Context: The IR spectra of related mercaptopyrimidines have been studied, and the assignments are based on these and other quantum chemical calculations.[4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 156. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic fragments of the pyrimidine ring. The NIST WebBook provides mass spectral data for the parent 2-mercaptopyrimidine, which can serve as a reference for predicting the fragmentation of its derivatives.[5]

Synthesis and Characterization Workflow

While a specific, optimized synthesis for this compound is not detailed in the readily available literature, a general and robust method for the synthesis of 6-substituted-4-hydroxy-2-mercaptopyrimidines involves the condensation of a β-keto ester with thiourea.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound|CAS 53939-83-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Mercaptopyrimidine [webbook.nist.gov]

An In-depth Technical Guide to 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Corrected CAS Number: 1240948-77-9

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, a key intermediate in the pharmaceutical industry. Notably, this compound is a critical precursor in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[1] The CAS number initially provided, 53939-83-6, is incorrectly associated with this compound and instead corresponds to other chemical entities such as 6-Ethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone or cis-11-Hexadecenal.

Core Properties

5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is an organic compound featuring a pyrrole ring substituted with a 2-fluorophenyl group at the fifth position and a carbonitrile group at the third position.[2] The presence of the fluorine atom enhances the compound's lipophilicity and potential biological activity, making it a molecule of significant interest in medicinal chemistry.[2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇FN₂ | [2][4] |

| Molecular Weight | 186.19 g/mol | [2][4] |

| Appearance | Solid, white or off-white powder or crystalline powder | [5][6][7] |

| Melting Point | 133 - 135 °C | [6] |

| Boiling Point (Predicted) | 364.6 ± 32.0 °C at 760 mmHg | [2][8] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2][8] |

| Flash Point (Predicted) | 174.3 ± 25.1 °C | [2][8] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol and DMSO; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [6][7] |

| LogP (Predicted) | 2.2 | [4] |

Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

Several synthetic routes for 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile have been reported, highlighting its importance as a pharmaceutical intermediate. These methods often focus on achieving high yields and purity suitable for industrial production.

Synthesis Workflow Diagram

The following diagram illustrates a common multi-step synthesis pathway for Vonoprazan, where 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile serves as a key intermediate.

Experimental Protocols

1. Multi-Step Synthesis from 2-Fluoro Acetophenone

This pathway involves several sequential reactions to construct the target molecule.[9][10]

-

Step 1: Bromination of 2-Fluoro Acetophenone. 2-Fluoro acetophenone is reacted with a brominating agent to yield 2-fluoro-alpha-bromoacetophenone.[9]

-

Step 2: Formation of a Dicarbonitrile Intermediate. The resulting 2-fluoro-alpha-bromoacetophenone is reacted with malononitrile in the presence of a base to form 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile.[9]

-

Step 3: Cyclization to a Chlorinated Pyrrole. The dicarbonitrile intermediate undergoes cyclization in a solution of hydrogen chloride in ethyl acetate to produce 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[9]

-

Step 4: Catalytic Dechlorination. The chlorinated pyrrole is then subjected to catalytic dechlorination using a palladium on carbon (Pd-C) catalyst in the presence of hydrogen gas to afford the final product, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.[9][11]

2. One-Pot Synthesis from 2-(2-fluorobenzoyl)malononitrile

An industrially viable approach involves a one-pot synthesis starting from 2-(2-fluorobenzoyl)malononitrile.[2][12] This method is advantageous as it eliminates the need for isolating intermediate products, thereby reducing waste and production costs.[2] The process typically involves dissolving the starting material in a solvent, adding a metal catalyst and glacial acetic acid, followed by sequential reduction reactions to yield the desired pyrrole derivative.[2][12]

3. Palladium-Catalyzed Hydrogenation

Another reported method utilizes palladium on carbon as a catalyst in a methanol solvent under a hydrogen atmosphere. This particular method has been shown to produce high yields of up to 98%.[2][13]

4. Synthesis from a Dithiobis Precursor

A detailed protocol describes the synthesis starting from 2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile].[13]

-

Reaction Setup: To a 100 mL four-necked flask under a nitrogen atmosphere, add Raney nickel (12.6 g), N,N-dimethylacetamide (30 mL), and morpholine (1.36 mL, 15.6 mmol). A solution of 2,2'-dithiobis[5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile] (4.50 g, 10.4 mmol) in N,N-dimethylacetamide (15 mL) is then added.

-

Reaction Conditions: The reaction mixture is heated to reflux at 105 °C for 5.5 hours.

-

Work-up and Purification: Upon completion, the mixture is cooled, and the catalyst is removed by filtration. The filter cake is washed with N,N-dimethylacetamide and ethyl acetate. The combined organic layers are washed with 5% brine and concentrated under reduced pressure. The residue is dissolved in ethanol (22.5 mL) by heating, and water (45 mL) is added to induce crystallization. The resulting slurry is heated to reflux for 1 hour, then cooled to room temperature. An ice-water mixture is added, and the crystals are collected by filtration. The crystals are washed with an ice-cooled water/ethanol (1:2, 10 mL) mixture and dried under reduced pressure at 50 °C to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (3.45 g, 85% yield).[13] The product identity is typically confirmed by ¹H-NMR, mass spectrometry, and elemental analysis.[13]

Applications in Drug Development

The primary application of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is as a key starting material for the synthesis of Vonoprazan.[1][9][14] The structural integrity and purity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient.[1] Its unique structure, containing a reactive nitrile group and a fluorophenyl moiety, also suggests its potential as a building block for the synthesis of other complex and potentially bioactive molecules in medicinal chemistry.[2][3]

Signaling Pathways and Mechanism of Action

Currently, there is limited publicly available information on the direct biological activity or involvement in specific signaling pathways of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile itself. Its significance is primarily derived from its role as a precursor to Vonoprazan.

Vonoprazan, the final product synthesized from this intermediate, functions as a potassium-competitive acid blocker (P-CAB).[1] It inhibits gastric acid secretion by blocking the H+/K+-ATPase (proton pump) in the final step of gastric acid production.[15]

Logical Workflow: From Intermediate to Therapeutic Action

The following diagram illustrates the logical flow from the synthesis of the intermediate to the therapeutic action of the final drug product, Vonoprazan.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [smolecule.com]

- 3. CAS 1240948-77-9: 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbonit… [cymitquimica.com]

- 4. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | C11H7FN2 | CID 46908592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 1240948-77-9 [sigmaaldrich.com]

- 6. 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carbonitrile: Properties, Uses, Safety Data & High-Purity Supplier in China [nj-finechem.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 10. Synthetic Process of Vonoprazan Fumarate [cjph.com.cn]

- 11. eureka.patsnap.com [eureka.patsnap.com]

- 12. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 13. 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 14. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]

- 15. biosynth.com [biosynth.com]

Tautomerism in 4-Hydroxy-2-Mercaptopyrimidine Derivatives: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-hydroxy-2-mercaptopyrimidine are significant scaffolds in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides a detailed technical overview of the tautomeric equilibria in these compounds, focusing on the interplay between keto-enol and thione-thiol forms. It consolidates data on the influence of environmental factors, such as solvent polarity, on the position of these equilibria. Furthermore, this document outlines comprehensive experimental protocols for the characterization of these tautomeric systems using modern spectroscopic techniques and provides visual workflows to aid in experimental design and data interpretation.

Introduction to Tautomerism in Pyrimidine Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in the study of heterocyclic compounds like pyrimidines. For 4-hydroxy-2-mercaptopyrimidine derivatives, two primary types of prototropic tautomerism are operative:

-

Amide-Iminol (Keto-Enol) Tautomerism: Involving the 4-hydroxy group and the adjacent ring nitrogen, leading to an equilibrium between the 4-oxopyrimidine (lactam) and 4-hydroxypyrimidine (lactim) forms.

-

Thioamide-Thioiminol (Thione-Thiol) Tautomerism: Involving the 2-mercapto group, resulting in an equilibrium between the 2-thiopyrimidine (thione) and 2-mercaptopyrimidine (thiol) forms.

The predominance of a particular tautomer can significantly impact a molecule's physicochemical properties, including its pKa, lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[1] The position of this equilibrium is highly sensitive to the molecular environment, with solvent polarity playing a major role. Generally, polar solvents tend to stabilize the more polar keto and thione forms, whereas non-polar solvents favor the less polar enol and thiol forms.[1][2]

Potential Tautomeric Forms of 4-Hydroxy-2-Mercaptopyrimidine

The combination of keto-enol and thione-thiol tautomerism results in four principal tautomeric forms for the 4-hydroxy-2-mercaptopyrimidine core. The equilibrium between these forms is a key aspect of their chemistry.

Caption: Tautomeric equilibria in 4-hydroxy-2-mercaptopyrimidine.

Quantitative Analysis of Tautomeric Equilibria

The relative populations of tautomers are quantified by the tautomeric equilibrium constant (KT). Spectroscopic methods are paramount for these determinations. While specific, comprehensive data for a wide range of 4-hydroxy-2-mercaptopyrimidine derivatives is sparse in publicly available literature, the principles are well-established. The following tables summarize representative spectroscopic data and equilibrium constants for related pyrimidine thiones, illustrating the impact of solvent polarity.

Table 1: Representative UV-Vis Absorption Data for Pyrimidine Tautomers Data synthesized from studies on related 2-mercaptopyrimidines and 4-hydroxypyrimidines.[1][2]

| Tautomeric Form | Solvent System | λmax (nm) | Molar Absorptivity (ε) |

| Thione Form | Polar (e.g., Ethanol, Water) | ~320-340 | High |

| Non-polar (e.g., Dioxane) | ~290-310 | Moderate | |

| Thiol Form | Polar (e.g., Ethanol, Water) | ~270-290 | Moderate |

| Non-polar (e.g., Dioxane) | ~270-290 | High |

Table 2: Influence of Solvent on Tautomeric Equilibrium Constant (KT) KT = [Thione]/[Thiol] or [Keto]/[Enol]. Values are illustrative based on trends observed for similar heterocycles.[1][2]

| Compound Class | Solvent | Dielectric Constant (ε) | Predominant Form | Approx. KT |

| 2-Mercaptopyrimidines | Water | 80.1 | Thione | >100 |

| Ethanol | 24.5 | Thione | ~10-50 | |

| Dioxane | 2.2 | Thiol | <1 | |

| 4-Hydroxypyrimidines | Water | 80.1 | Keto (Oxo) | >1000 |

| Chloroform | 4.8 | Keto (Oxo) | ~10-100 | |

| Gas Phase | 1.0 | Enol (Hydroxy) | <1 |

Experimental Protocols for Tautomer Analysis

Precise characterization of tautomeric mixtures requires rigorous experimental design. Below are detailed protocols for the primary spectroscopic methods employed.

NMR Spectroscopy for Tautomer Elucidation

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, as the different forms give rise to distinct sets of signals.[3][4]

Objective: To identify the predominant tautomeric form and quantify the tautomer ratio in a given solvent.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4-hydroxy-2-mercaptopyrimidine derivative.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium.

-

For studies in D2O, prepare a phosphate buffer solution (e.g., 1.5 M KH2PO4) to maintain a constant pH, typically 7.4, as chemical shifts of exchangeable protons are pH-dependent.[3]

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

-

Instrumental Analysis (1H and 13C NMR):

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Pay close attention to the chemical shifts of labile protons (N-H, O-H, S-H), which are key indicators of the tautomeric form. The N-H protons of the thione/keto forms are typically broad and appear downfield.

-

The chemical shifts of the pyrimidine ring protons will also differ between tautomers.

-

-

13C NMR:

-

Acquire a proton-decoupled 13C spectrum.

-

The chemical shift of the C=S carbon (in the thione form) is typically found at ~170-190 ppm, while a C-S carbon (in the thiol form) is more shielded.

-

Similarly, the C=O carbon (keto form) resonates at ~160-175 ppm, which is distinct from the C-O carbon (enol form).

-

-

-

Data Analysis and Quantification:

-

Assign the peaks in the 1H and 13C spectra to the respective tautomeric forms, often with the aid of 2D NMR experiments (HSQC, HMBC) and comparison to data from model compounds with fixed tautomeric structures (e.g., N- or S-methylated derivatives).[5]

-

For quantification using 1H NMR, integrate well-resolved signals corresponding to non-exchangeable protons unique to each tautomer.

-

The tautomer ratio is calculated from the ratio of the integration values. For a two-component equilibrium (Tautomer A ⇌ Tautomer B), the ratio is: Ratio = (Integral of peak for A) / (Integral of peak for B)

-

The equilibrium constant KT is the molar ratio of the two forms.

-

UV-Vis Spectroscopy for Equilibrium Constant Determination

UV-Vis spectroscopy is highly effective for studying tautomeric equilibria, especially when the tautomers have distinct absorption maxima.[6][7]

Objective: To determine the tautomeric equilibrium constant (KT) by analyzing the absorption spectrum of the compound in different solvents.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions in the solvents of interest (e.g., water, ethanol, dioxane, cyclohexane) to a final concentration typically in the range of 10-50 µM. Ensure the final concentration is low enough to obey the Beer-Lambert law.

-

-

Instrumental Analysis:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 220-450 nm).

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the different tautomers. The π → π* transitions of the thione (C=S) and keto (C=O) chromophores are typically at longer wavelengths than those of the thiol and enol forms.[1]

-

The ratio of tautomers can be determined by deconvolution of the overlapping spectra, often aided by computational methods.[6]

-

A common method involves comparing the experimental spectrum to a series of simulated spectra generated by the linear combination of the theoretical spectra of the pure tautomers (obtained via TD-DFT calculations).[6][7]

-

The equilibrium constant, KT, is determined from the ratio of the concentrations of the two forms that provides the best fit between the simulated and experimental spectra.

-

Visualizing the Tautomerism Analysis Workflow

A systematic approach is essential for the reliable investigation of tautomerism. The following diagram illustrates a typical experimental and computational workflow.

Caption: Integrated workflow for tautomerism analysis.

Conclusion

The tautomeric nature of 4-hydroxy-2-mercaptopyrimidine derivatives is a fundamental aspect of their chemical identity with profound implications for their application in drug discovery. Understanding and controlling the tautomeric equilibrium is essential for optimizing molecular properties and biological function. A combined approach, leveraging high-resolution spectroscopic techniques like NMR and UV-Vis alongside robust computational methods, provides the necessary framework for a thorough characterization of these dynamic systems. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the study and development of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into 6-Ethyl-4-hydroxy-2-mercaptopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide employs a comparative analysis of structurally related pyrimidine derivatives. The presented data, coupled with detailed experimental protocols and a mechanistic pathway, serves as a valuable resource for the characterization and development of novel pyrimidine-based therapeutic agents.

Predicted Spectroscopic Data of this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet | ~7 | Integration: 3H |

| -CH₂- (Ethyl) | 2.4 - 2.6 | Quartet | ~7 | Integration: 2H |

| C5-H | 5.7 - 5.9 | Singlet | - | Integration: 1H |

| N1-H | 11.0 - 12.0 | Broad Singlet | - | Exchangeable with D₂O |

| N3-H | 12.0 - 13.0 | Broad Singlet | - | Exchangeable with D₂O |

| O4-H | 9.0 - 10.0 | Broad Singlet | - | Tautomeric form dependent, exchangeable with D₂O |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ (Ethyl) | 12 - 15 | |

| -CH₂- (Ethyl) | 28 - 32 | |

| C5 | 100 - 105 | |

| C4 | 160 - 165 | In tautomeric equilibrium |

| C6 | 165 - 170 | |

| C2 | 175 - 180 | Thione form |

Table 3: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | |

| O-H Stretch | 3000 - 3200 | Medium, Broad | Often overlaps with N-H |

| C-H Stretch (Aliphatic) | 2850 - 2970 | Medium | Ethyl group |

| C=O Stretch | 1650 - 1680 | Strong | Keto tautomer |

| C=N Stretch | 1580 - 1620 | Medium | |

| C=C Stretch | 1550 - 1580 | Medium | |

| C=S Stretch (Thione) | 1100 - 1200 | Medium to Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 170.05 | Molecular Ion (for C₆H₈N₂OS) |

| [M+H]⁺ | 171.05 | Protonated Molecular Ion (ESI) |

| [M-SH]⁺ | 137.06 | Loss of sulfhydryl radical |

| [M-C₂H₅]⁺ | 141.03 | Loss of ethyl radical |

Spectroscopic Data of Structurally Related Compounds

The following tables summarize the experimental spectroscopic data for pyrimidine derivatives that inform the predictions for this compound.

Table 5: ¹H and ¹³C NMR Spectral Data of Selected Pyrimidine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [1] |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H) | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4 | [1] |

| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | 3.2 (s, 1H, SH), 7.36 (d, 1H), 7.50 (s, 1H), 8.03 (d, 1H), 7.51 (s, 2H, NH₂) | 90.1, 115.5, 124.1–145.0, 161.9, 166.6, 180.0 | [2] |

Table 6: FT-IR and Mass Spectrometry Data of Selected Pyrimidine Derivatives

| Compound | FT-IR (ν, cm⁻¹) | Mass Spec (m/z) | Reference |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3639, 2967, 1896, 1608, 1223 | 260 [M]⁺ | [1] |

| Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3435, 2986, 1746, 1635 | 305 [M]⁺ | [1] |

| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile | 3396 (NH₂), 3042 (CH-Ar), 2224 (CN), 1577 (C=N) | 297 [M]⁺ | [2] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyrimidine derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ionization chamber. Acquire the mass spectrum.

-

The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

-

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_max).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution, typically over a range of 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Biological Activity and Signaling Pathway

2-Mercaptopyrimidine derivatives, such as the related compound 2-thiouracil, are known for their antithyroid activity.[3][4] They act by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[5][6]

Antithyroid Mechanism of 2-Mercaptopyrimidine Derivatives

Caption: Antithyroid mechanism of 2-mercaptopyrimidine derivatives.

The diagram above illustrates the inhibitory action of 2-mercaptopyrimidine derivatives on thyroid hormone synthesis. These compounds act as competitive inhibitors of thyroid peroxidase (TPO), thereby blocking the oxidation of iodide and its subsequent incorporation into tyrosine residues on thyroglobulin.[6] This inhibition prevents the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to the thyroid hormones triiodothyronine (T₃) and thyroxine (T₄).

Synthesis Workflow

A general synthesis approach for 2-mercaptopyrimidine derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with thiourea.[7][8] For this compound, a plausible synthetic route would involve the reaction of an ethyl-substituted β-ketoester with thiourea.

Caption: General synthesis workflow for this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Thiouracil - Wikipedia [en.wikipedia.org]

- 4. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. louisville.edu [louisville.edu]

- 7. benthamopen.com [benthamopen.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H NMR spectrum of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine. Due to the limited availability of direct spectral data for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds, particularly its 2-oxo analog, 6-ethyluracil. This document outlines the predicted chemical shifts, coupling constants, and signal multiplicities, alongside a standard experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is predicted to exhibit signals corresponding to the ethyl group protons, the vinyl proton on the pyrimidine ring, and exchangeable protons from the hydroxyl and thiol/amide groups. The tautomeric equilibrium between the hydroxy/thiol and keto/thione forms will significantly influence the observed spectrum. The predominant tautomer in DMSO is expected to be the 4-hydroxy-2-thione form.

A summary of the predicted quantitative ¹H NMR data is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (Ethyl) | ~1.1 | Triplet | ~7.5 | 3H |

| CH₂ (Ethyl) | ~2.4 | Quartet | ~7.5 | 2H |

| C₅-H (Vinyl) | ~5.5 | Singlet | - | 1H |

| N₁-H / N₃-H | ~11-12 | Broad Singlet | - | 2H (exchangeable) |

| O₄-H | ~10-11 | Broad Singlet | - | 1H (exchangeable) |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile protons (NH, OH, SH), allowing for their observation.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: ¹H

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Number of Scans: 16-64 scans (adjust for optimal signal-to-noise ratio)

-

Relaxation Delay (d1): 1-5 seconds

-

Acquisition Time (aq): 2-4 seconds

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to confirm the proton assignments.

Visualization of Predicted ¹H NMR Signals

The following diagram illustrates the logical relationship and coupling patterns of the non-exchangeable protons in the predicted ¹H NMR spectrum of this compound.

Caption: Predicted ¹H NMR signals for this compound.

This comprehensive guide, based on predictive analysis, offers valuable insights for researchers and professionals in the fields of chemistry and drug development. The provided data and protocols can aid in the identification and characterization of this compound and its derivatives. It is important to note that experimental verification is essential to confirm the predicted spectral data.

An In-depth Technical Guide to 13C NMR Analysis of Substituted Thiouracils

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of substituted thiouracils, a class of heterocyclic compounds with significant biological and medicinal importance. Thiouracil derivatives are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. Understanding their molecular structure is crucial for structure-activity relationship (SAR) studies and rational drug design. 13C NMR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of these compounds.

Core Principles of 13C NMR in Thiouracil Analysis

13C NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, offering insights into:

-

Functional Groups: The presence of thiocarbonyl (C=S), carbonyl (C=O), and other characteristic groups.

-

Substitution Patterns: The position and nature of substituents on the thiouracil ring.

-

Tautomeric Forms: Distinguishing between different tautomers, such as the thione-thiol or lactam-lactim forms.

Experimental Protocols

A generalized experimental protocol for acquiring 13C NMR spectra of substituted thiouracils is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.[1][2][3][4]

1. Sample Preparation:

-

Solvent Selection: Deuterated solvents are used to avoid interference from proton signals. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its ability to dissolve a wide range of organic compounds.[1][5] Other solvents like chloroform-d (CDCl3) may also be used depending on the solubility of the specific derivative.[6]

-

Concentration: A sufficient concentration of the sample is required for a good signal-to-noise ratio. Typically, 10-50 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz for ¹H frequency) is used to acquire the spectra.[2][5]

-

Probe Tuning: The NMR probe is tuned to the 13C frequency.

-

Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.

3. Data Acquisition:

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used to obtain a proton-decoupled 13C NMR spectrum. This results in a spectrum where each unique carbon atom appears as a single peak.[7]

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of carbon atoms in thiouracil derivatives.[4]

-

Number of Scans: The number of scans (NS) is chosen to achieve an adequate signal-to-noise ratio and can range from hundreds to thousands, depending on the sample concentration and the natural abundance of 13C.[3]

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically used to allow the carbon nuclei to return to equilibrium between pulses.[4][7]

-

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS).[1][4]

4. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Peak Picking: The chemical shifts of the peaks are identified and recorded.

Data Presentation: 13C NMR Chemical Shifts of Substituted Thiouracils

The following tables summarize the 13C NMR chemical shift data for various substituted thiouracils, compiled from the literature. These tables provide a valuable resource for the identification and characterization of new thiouracil derivatives.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Methylated Thiouracils in DMSO-d6 [8]

| Compound | C-2 | C-4 | C-5 | C-6 | N-CH₃ | S-CH₃ / O-CH₃ |

| 2-Thiouracil | 175.7 | 161.2 | 107.5 | 137.9 | - | - |

| 1-Methyl-2-thiouracil | 175.4 | 161.4 | 106.9 | 141.3 | 35.1 | - |

| 3-Methyl-2-thiouracil | 175.1 | 161.0 | 108.8 | 136.4 | 28.1 | - |

| 1,3-Dimethyl-2-thiouracil | 174.9 | 161.1 | 108.3 | 139.7 | 35.6 (N1), 28.0 (N3) | - |

| 4-Thiouracil | 150.5 | 188.5 | 114.3 | 140.0 | - | - |

| 1-Methyl-4-thiouracil | 150.3 | 188.1 | 113.8 | 144.6 | 35.8 | - |

| 3-Methyl-4-thiouracil | 150.0 | 188.3 | 115.7 | 137.2 | 28.8 | - |

| 2,4-Dithiouracil | 174.6 | 188.3 | 119.5 | 142.1 | - | - |

| 1-Methyl-2,4-dithiouracil | 174.3 | 187.9 | 118.9 | 146.7 | 36.3 | - |

| 3-Methyl-2,4-dithiouracil | 174.0 | 188.1 | 120.9 | 139.3 | 29.3 | - |

| 2-Methylthiouracil | 157.9 | 162.7 | 102.1 | 142.8 | - | 12.6 |

| 4-Methylthiouracil | 161.8 | 171.7 | 106.5 | 152.6 | - | 12.0 |

Table 2: 13C NMR Chemical Shifts (δ, ppm) of 6-(Aryl)-Substituted Thiouracils in DMSO-d6 [1]

| Compound | C2 | C4 | C5 | C6 | CN | Aryl Carbons | Other |

| 6-(4-fluorophenyl)-4-oxo-2-thioxopyrimidine-5-carbonitrile | 178.72 (C=S) | 159.08 (C=O) | 114.02 | 159.78 | 128.20 | 128.64, 129.25, 130.96, 132.01, 134.44, 134.72 | - |

| 6-(3-bromophenyl)-4-hydroxy-2-mercaptopyrimidine-5-carbonitrile | 162.37 (C-SH) | 176.37 (C=O) | 89.66 | 158.79 | 115.21 | 121.29, 130.39, 160.63 | - |

| 6-(4-(dimethylamino)phenyl)-2-mercapto-4-oxopyrimidine-5-carbonitrile | 153.75 (C-SH) | 164.81 (C=O) | 93.64 | 153.50 | 111.67 | 117.94, 118.43, 133.47, 142.48 | 39.58 (-N(CH₃)₂) |

| 2-mercapto-6-(4-methoxyphenyl)-4-oxopyrimidine-5-carbonitrile | 162.37 (C-SH) | 176.37 (C=O) | 89.66 | 158.79 | 115.21 | 113.90, 121.29, 130.39, 160.63 | 55.61 (-OCH₃) |

Table 3: 13C NMR Chemical Shifts (δ, ppm) of 2-Benzylthio-5-bromo-6-methyluracils [9]

| Substituent on Benzyl Ring | C-2 | C-4 | C-5 | C-6 | C-CH₃ | S-CH₂ | Benzyl & Phenyl Carbons |

| H | 160.2 | 158.9 | 108.1 | 148.2 | 18.1 | 35.9 | 127.5, 128.6, 129.0, 137.1 |

| p-Cl | 160.1 | 158.8 | 108.2 | 148.3 | 18.2 | 35.2 | 128.8, 130.7, 133.0, 136.1 |

| m-Cl | 160.1 | 158.8 | 108.2 | 148.3 | 18.2 | 35.2 | 127.4, 127.7, 129.0, 130.5, 133.4, 139.4 |

| o-Cl | 160.1 | 158.8 | 108.3 | 148.3 | 18.2 | 33.7 | 127.3, 129.5, 130.2, 131.0, 133.8, 134.9 |

| p-Br | 160.1 | 158.8 | 108.2 | 148.3 | 18.2 | 35.2 | 122.2, 131.1, 131.8, 136.5 |

| m-Br | 160.1 | 158.8 | 108.2 | 148.3 | 18.2 | 35.1 | 122.7, 127.9, 130.2, 130.6, 132.0, 139.6 |

| o-Br | 160.1 | 158.8 | 108.3 | 148.3 | 18.2 | 35.3 | 123.1, 127.8, 129.5, 131.2, 132.8, 135.2 |

| p-NO₂ | 160.0 | 158.7 | 108.4 | 148.5 | 18.2 | 34.9 | 123.9, 130.0, 144.6, 147.6 |

| m-NO₂ | 160.0 | 158.7 | 108.4 | 148.4 | 18.2 | 34.8 | 122.4, 123.5, 129.7, 135.1, 139.4, 148.4 |

| o-NO₂ | 160.0 | 158.7 | 108.5 | 148.4 | 18.2 | 33.1 | 125.2, 129.0, 131.3, 133.8, 134.1, 148.9 |

Visualizations

The following diagrams illustrate the general workflow for 13C NMR analysis and the logical relationship of the key steps.

Caption: General workflow for 13C NMR analysis of substituted thiouracils.

Caption: Logical relationship from compound to structural analysis via 13C NMR.

This guide provides a foundational understanding and practical data for the 13C NMR analysis of substituted thiouracils. For more detailed information on specific derivatives or advanced NMR techniques, consulting the primary literature is recommended.

References

Mass Spectrometry of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 6-Ethyl-4-hydroxy-2-mercaptopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct mass spectral data for this specific molecule, this guide leverages data from its close structural analog, 6-Methyl-2-thiouracil, to predict its fragmentation behavior. This approach, combined with established principles of mass spectrometry, offers a robust framework for the structural elucidation and analysis of this compound.

Predicted Mass Spectral Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) and their corresponding ionic fragments for this compound under electron ionization (EI). The molecular weight of this compound (C6H8N2OS) is 156.21 g/mol .

| m/z (Predicted) | Ion Formula | Proposed Fragment Identity | Relative Abundance (Predicted) |

| 156 | [C6H8N2OS]+• | Molecular Ion (M+•) | High |

| 158 | [C6H8N2O34S]+• | M+2 Isotope Peak (due to 34S) | ~4.5% of M+• |

| 141 | [C5H5N2OS]+ | Loss of a methyl radical (•CH3) from the ethyl group | Moderate |

| 128 | [C5H6N2O]+• | Loss of hydrogen sulfide (H2S) | Low |

| 127 | [C6H7N2O]+ | Loss of an ethyl radical (•C2H5) | Moderate to High |

| 113 | [C4H3N2OS]+ | Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring | Moderate |

| 85 | [C3H3N2S]+ | Further fragmentation of the pyrimidine ring | Moderate |

| 69 | [C3H3N2]+ | Fragmentation product | Low to Moderate |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the ethyl substituent and the pyrimidine ring.

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

This section details a general protocol for the analysis of this compound using Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS), a common technique for the analysis of small organic molecules.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over several minutes, hold for a few minutes, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for the specific sample and system.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode is likely to be effective due to the presence of nitrogen atoms that can be readily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: Typically nitrogen at a flow rate of 8-12 L/min.

-

Desolvation Temperature: 350-450 °C.

-

Collision Energy (for MS/MS): For fragmentation studies (tandem mass spectrometry), a collision energy ramp (e.g., 10-40 eV) can be applied to induce fragmentation of the precursor ion.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a small molecule like this compound.

Caption: General workflow for LC-MS analysis of small molecules.

Conclusion

The mass spectrometric analysis of this compound can be effectively approached through a combination of predictive fragmentation analysis based on structurally similar compounds and standardized experimental protocols. Electron ionization is expected to induce characteristic fragmentation of the ethyl group and the pyrimidine ring, providing valuable structural information. For sensitive and accurate mass determination, ESI-LC-MS is the recommended technique. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related pyrimidine derivatives.

An In-depth Guide to the UV-Vis Absorption Spectrum of 2-Thiouracil Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-thiouracil and its analogs. 2-Thiouracil derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antiviral, anticancer, and antithyroid properties. Understanding their electronic absorption spectra is fundamental for their characterization, quantitative analysis, and the elucidation of their photochemical behavior, which is particularly relevant for applications in photodynamic therapy.

Core Principles of UV-Vis Absorption in 2-Thiouracil Analogs

The UV-Vis absorption spectra of 2-thiouracil and its derivatives are governed by the presence of the pyrimidine ring, which is a heterocyclic aromatic system, and the thione (C=S) and amide (C=O) chromophores. The electronic transitions observed in the UV-Vis region are primarily of the types π → π* and n → π*. The substitution of an oxygen atom with a sulfur atom at the 2-position in the uracil ring, to form 2-thiouracil, leads to a significant red-shift (bathochromic shift) in the absorption spectrum. This is a key characteristic of thionated nucleobases.[1][2]

The absorption maxima (λmax) and molar absorptivity (ε) of these compounds are sensitive to the substitution pattern on the pyrimidine ring, as well as to the solvent polarity and pH of the medium. These variations provide valuable insights into the electronic structure and tautomeric equilibria of the molecules.

Quantitative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption data for 2-thiouracil and a selection of its analogs. The data has been compiled from various sources to provide a comparative overview.

| Compound | Solvent | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 | λmax 3 (nm) | log ε 3 | Reference |

| 2-Thiouracil | Gas Phase | ~275 | - | - | - | - | - | [1] |

| 2-Thiouracil | Acetonitrile | ~275 | - | - | - | - | - | [1] |

| 4-Thiouracil | Not Specified | ~330 | - | 240 | - | - | - | [3] |

| 6-Propyl-2-thiouracil | Methanol | 214 | 4.193 | 275 | 4.199 | - | - | [4] |

| 6-Propyl-2-thiouracil | Methanol-KOH | 207.5 | 4.188 | 260 | 4.029 | 315.5 | 4.037 | [4] |

Note: Molar absorptivity (ε) is often reported as log ε. A hyphen (-) indicates that the data was not available in the cited source.

Experimental Protocols for UV-Vis Spectroscopy

The following provides a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of a 2-thiouracil analog. It is essential to consult the specific research article for detailed parameters.

3.1. Instrumentation

A double-beam UV-Vis spectrophotometer is typically used for these measurements. Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.[5][6]

3.2. Sample Preparation

-

Solvent Selection: The choice of solvent is critical as it can influence the λmax. Common solvents include methanol, ethanol, acetonitrile, and aqueous buffers. The solvent should be of spectroscopic grade and transparent in the wavelength range of interest.

-

Stock Solution Preparation: A stock solution of the 2-thiouracil analog is prepared by accurately weighing a specific amount of the compound and dissolving it in a known volume of the chosen solvent. For example, a 1 mg/mL stock solution can be prepared.

-

Working Solutions: The stock solution is then serially diluted to prepare working solutions of different concentrations (e.g., 5-150 µg/mL).[7][8] This allows for the determination of the linear range of absorbance and the calculation of molar absorptivity.

-

Blank Solution: The solvent used to prepare the working solutions is used as the blank reference in the spectrophotometer.

3.3. Spectral Acquisition

-

Wavelength Scan: The UV-Vis spectrum is typically recorded over a range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).[7]

-

Absorbance Measurement: The absorbance of each working solution is measured at the determined λmax.

-

Data Analysis: A calibration curve of absorbance versus concentration is plotted to verify Beer-Lambert's law. The molar absorptivity (ε) can be calculated from the slope of this curve using the equation A = εbc, where A is absorbance, b is the path length (typically 1 cm), and c is the molar concentration.

Photophysical Deactivation Pathway of 2-Thiouracil

Upon absorption of UV radiation, 2-thiouracil undergoes a series of rapid photophysical processes to dissipate the excess energy. A key feature of thionated nucleobases is their efficient population of the triplet state, which has implications for their use as photosensitizers in photodynamic therapy. The generally accepted deactivation pathway is illustrated in the diagram below.

Caption: Photophysical deactivation pathway of 2-thiouracil.

This pathway highlights the initial excitation to the S2 state, followed by rapid internal conversion to the S1 state. From the S1 state, efficient intersystem crossing to the triplet manifold (T2 and subsequently T1) occurs. The molecule then returns to the ground state (S0) from the triplet state.

Experimental Workflow for UV-Vis Analysis

The following diagram illustrates a typical experimental workflow for the UV-Vis spectroscopic analysis of 2-thiouracil analogs.

Caption: Experimental workflow for UV-Vis analysis.

This guide provides a foundational understanding of the UV-Vis absorption properties of 2-thiouracil analogs. For more detailed information, it is recommended to consult the primary research literature cited herein.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]